Lipophilicity (LogP) Comparison: N-(2-Bromo-5-chlorophenyl)acetamide vs. Mono‑Bromo and Mono‑Chloro Analogs
The ACD/LogP value of N‑(2‑bromo‑5‑chlorophenyl)acetamide is 2.00, which is higher than that of N‑(2‑bromophenyl)acetamide (LogP = 1.98) and significantly exceeds the LogP of N‑(2‑chlorophenyl)acetamide (estimated LogP ~1.5) [1][2]. The presence of both bromine and chlorine increases lipophilicity compared to the mono‑chloro derivative, while the ortho‑bromo/meta‑chloro arrangement yields a LogP nearly identical to the mono‑bromo analog, indicating that the additional chlorine atom offsets the typical LogP increase expected from a second halogen . This balanced lipophilicity profile can influence passive membrane diffusion and oral absorption potential in drug discovery contexts.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.00 |
| Comparator Or Baseline | N-(2-bromophenyl)acetamide (LogP = 1.98); N-(2-chlorophenyl)acetamide (LogP ~1.5, estimated) |
| Quantified Difference | ΔLogP ≈ +0.02 vs. mono‑bromo; ≈ +0.50 vs. mono‑chloro |
| Conditions | Predicted ACD/LogP values; experimental conditions not specified |
Why This Matters
LogP is a critical parameter for predicting a compound's absorption, distribution, and overall drug‑likeness; the distinct LogP of 2.00 positions this compound uniquely for lead optimization campaigns where moderate lipophilicity is desired.
- [1] ChemBase. (n.d.). N‑(2‑bromophenyl)acetamide (CAS 614‑76‑6). LogP = 1.98. View Source
- [2] Estimated LogP for N‑(2‑chlorophenyl)acetamide based on typical values for 2‑chloroacetanilides; experimental data not available. View Source
